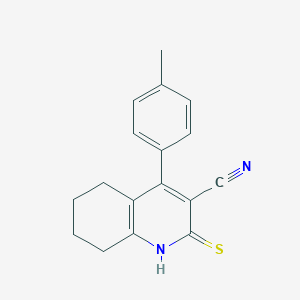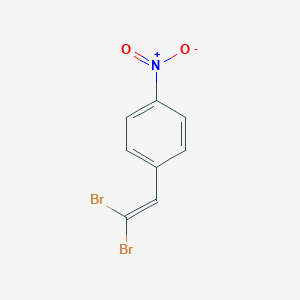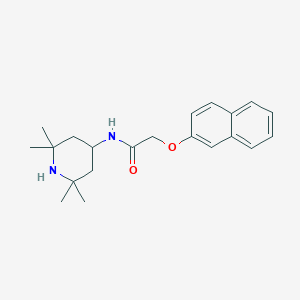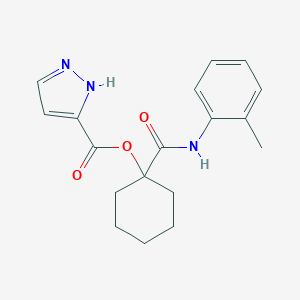![molecular formula C22H22N4O2 B242344 (4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one, also known as EMIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMIQ belongs to the class of imidazo[1,2-a]pyrazine derivatives and has been shown to possess a range of biological activities.
Mechanism of Action
(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammation and cell proliferation. This compound also activates the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress-induced damage in neuronal cells.
Advantages and Limitations for Lab Experiments
(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess potent biological activity at relatively low concentrations. However, this compound has certain limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Synthesis Methods
(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one can be synthesized by a multistep process involving the condensation of 2-ethyl-6-methylphenyl hydrazine with 2-cyclohexen-1-one followed by cyclization and oxidation. The final product is obtained after purification using various chromatographic techniques.
Scientific Research Applications
(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound possesses potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new therapeutic agents.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H22N4O2/c1-4-15-7-5-6-14(2)20(15)25-22-21(24-19-13-23-10-11-26(19)22)16-8-9-17(27)18(12-16)28-3/h5-13,23-24H,4H2,1-3H3/b21-16-,25-22? |
InChI Key |
JXVFMDQDRNKZGV-XTWWCNPXSA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1N=C2/C(=C/3\C=CC(=O)C(=C3)OC)/NC4=CNC=CN42)C |
SMILES |
CCC1=CC=CC(=C1N=C2C(=C3C=CC(=O)C(=C3)OC)NC4=CNC=CN42)C |
Canonical SMILES |
CCC1=CC=CC(=C1N=C2C(=C3C=CC(=O)C(=C3)OC)NC4=CNC=CN42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)



![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
